molecular formula C10H15Cl2N3 B3087650 (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 1177273-58-3

(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B3087650
CAS No.: 1177273-58-3
M. Wt: 248.15 g/mol
InChI Key: VEMPFUHFXAPWKS-UHFFFAOYSA-N
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Description

(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 1-position.

    Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It interferes with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
  • (1-propyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
  • (1-butyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Comparison:

  • Uniqueness: (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity.
  • Activity: The ethyl group may enhance the compound’s ability to interact with biological targets compared to other alkyl-substituted derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Basic Information

PropertyValue
Molecular Formula C10H15Cl2N
Molecular Weight 215.15 g/mol
CAS Number 1052552-52-9
Density 1.22 g/cm³
Melting Point 158 °C
Boiling Point 340.1 °C

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzimidazole Ring : Condensation of o-phenylenediamine with an aldehyde or ketone under acidic conditions.
  • Alkylation : Alkylation using ethyl halides to introduce the ethyl group at the 1-position.
  • Formation of Dihydrochloride Salt : Treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to the inhibition of enzyme activity and modulation of cellular pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It can induce ROS, which leads to DNA damage and subsequent activation of apoptotic pathways.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against gram-positive and gram-negative bacteria, suggesting a potential broad-spectrum antibacterial activity for this compound as well .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including:

  • Cell Viability Assays : Compounds similar to this compound have shown low IC50 values against various cancer cell lines, indicating potent cytotoxic effects.
Cell LineIC50 Value (µM)
MDA-MB-2315.2
SK-Hep1Not specified

These findings suggest that this compound may be effective in targeting specific cancer types while sparing normal cells .

Study on Anticancer Activity

A recent study synthesized a library of benzimidazole derivatives, including this compound, and evaluated their anticancer properties. The results indicated that these compounds could significantly inhibit the growth of cancer cells by inducing apoptosis through ROS generation and DNA damage mechanisms .

Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial efficacy of benzimidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed promising antibacterial activity, supporting further exploration into the therapeutic applications of this compound in infectious diseases .

Properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;;/h3-6H,2,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMPFUHFXAPWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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